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molecular formula C4H7N3O2 B8630169 3-Methyl-5-aminoimidazolidine-2,4-dione

3-Methyl-5-aminoimidazolidine-2,4-dione

Cat. No. B8630169
M. Wt: 129.12 g/mol
InChI Key: FBUODSPLICQMDD-UHFFFAOYSA-N
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Patent
US09221799B2

Procedure details

To a solution of 5-benzylamino-3-methyl-imidazole-2,4-dione (Example 1.3, Part B) (400 mg, 1.84 mmol) in ethanol/ethyl acetate (50 mL, 1:1) was added 10% Pd/C catalyst (195 mg, 0.18 mmol). The flask was evacuated and filled with hydrogen three times and then stirred at room temperature for 23 h. After this period, the reaction mixture was filtered through celite and the filtrate was evaporated to give the product as a colourless solid (214 mg, 90%), mp 122-125° C. δH (300 MHz, CD3CN) 6.31 (br s, 1H, NH), 4.68 (d, J 1.5 Hz, 1H, CH), 2.87 (s, 3H, CH3). δH (300 MHz, D2O) 4.95 (s, 1H, CH), 2.96 (s, 3H, CH3). δC (75 MHz, D2O) 175.6, 158.5, 64.0 (CH), 24.3 (CH3).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
ethanol ethyl acetate
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
195 mg
Type
catalyst
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
C([NH:8][C:9]1[C:10](=[O:16])[N:11]([CH3:15])[C:12](=[O:14])[N:13]=1)C1C=CC=CC=1>C(O)C.C(OCC)(=O)C.[Pd]>[NH2:8][CH:9]1[NH:13][C:12](=[O:14])[N:11]([CH3:15])[C:10]1=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NC=1C(N(C(N1)=O)C)=O
Name
ethanol ethyl acetate
Quantity
50 mL
Type
solvent
Smiles
C(C)O.C(C)(=O)OCC
Name
Quantity
195 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 23 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
ADDITION
Type
ADDITION
Details
filled with hydrogen three times
WAIT
Type
WAIT
Details
After this period
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
NC1C(N(C(N1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 214 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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